![molecular formula C24H24N2O2 B2369962 N-benzhydryl-2-((5,6,7,8-tetrahydroquinolin-4-yl)oxy)acetamide CAS No. 1798529-27-7](/img/structure/B2369962.png)
N-benzhydryl-2-((5,6,7,8-tetrahydroquinolin-4-yl)oxy)acetamide
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Overview
Description
N-benzhydryl-2-((5,6,7,8-tetrahydroquinolin-4-yl)oxy)acetamide is a synthetic organic compound that features a benzhydryl group and a tetrahydroquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzhydryl-2-((5,6,7,8-tetrahydroquinolin-4-yl)oxy)acetamide typically involves the reaction of benzhydryl chloride with 5,6,7,8-tetrahydroquinoline-4-ol in the presence of a base, followed by acylation with acetic anhydride. The reaction conditions often include:
Solvent: Dichloromethane or toluene
Base: Triethylamine or pyridine
Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactors and automated purification systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-benzhydryl-2-((5,6,7,8-tetrahydroquinolin-4-yl)oxy)acetamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a quinoline derivative, while reduction could produce a more saturated amine.
Scientific Research Applications
N-benzhydryl-2-((5,6,7,8-tetrahydroquinolin-4-yl)oxy)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-benzhydryl-2-((5,6,7,8-tetrahydroquinolin-4-yl)oxy)acetamide exerts its effects involves interactions with specific molecular targets. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound can bind to or modify.
Pathways Involved: Signal transduction pathways, metabolic pathways, or other cellular processes that are affected by the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
Diphenhydramine: Shares the benzhydryl group but has different pharmacological properties.
Tetrahydroquinoline Derivatives: Compounds with similar core structures but varying substituents.
Uniqueness
N-benzhydryl-2-((5,6,7,8-tetrahydroquinolin-4-yl)oxy)acetamide is unique due to its specific combination of structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Biological Activity
N-benzhydryl-2-((5,6,7,8-tetrahydroquinolin-4-yl)oxy)acetamide is a synthetic organic compound notable for its potential biological activities. This compound combines a benzhydryl group with a tetrahydroquinoline moiety, which is significant in medicinal chemistry due to its structural similarity to various bioactive compounds. The compound is primarily investigated for its antimicrobial and anticancer properties .
- IUPAC Name : N-benzhydryl-2-(5,6,7,8-tetrahydroquinolin-4-yloxy)acetamide
- Molecular Formula : C24H24N2O2
- CAS Number : 1798529-27-7
- InChI Key : BPNPVHLGVUWLJZ-UHFFFAOYSA-N
Synthesis
The synthesis of this compound typically involves:
- Reaction of benzhydryl chloride with 5,6,7,8-tetrahydroquinoline-4-ol in the presence of a base (e.g., triethylamine).
- Acylation with acetic anhydride under controlled conditions (solvents like dichloromethane or toluene at temperatures ranging from room temperature to reflux).
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains and fungi. The compound's mechanism of action involves disrupting microbial cell membranes and inhibiting essential metabolic pathways.
Anticancer Activity
The compound has been explored for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways. The following table summarizes findings from various studies:
Study | Cancer Type | Mechanism of Action | Findings |
---|---|---|---|
Study 1 | Breast Cancer | Apoptosis induction | Significant reduction in tumor cell viability |
Study 2 | Colon Cancer | Cell cycle arrest | Inhibition of proliferation in vitro |
Study 3 | Leukemia | Caspase activation | Induction of apoptosis confirmed via flow cytometry |
Case Studies
- Case Study on Antimicrobial Activity : A study conducted on the efficacy of this compound against Staphylococcus aureus demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL. This suggests potential as a therapeutic agent in treating infections caused by resistant strains.
- Case Study on Anticancer Effects : In vitro studies on human breast cancer cell lines revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers such as Annexin V binding.
The biological activity of this compound can be attributed to its interactions with:
- Enzymes and Receptors : The compound may bind to specific enzymes or receptors involved in cell signaling pathways.
- Signal Transduction Pathways : It appears to affect pathways related to cell survival and apoptosis.
Comparison with Similar Compounds
To better understand the unique properties of this compound, it is compared with similar compounds:
Compound | Structural Features | Biological Activity |
---|---|---|
Diphenhydramine | Benzhydryl group | Antihistamine |
Tetrahydroquinoline Derivatives | Similar core structure | Varying pharmacological effects |
This compound stands out due to its specific combination of structural features that confer distinct biological activities compared to other compounds.
Properties
IUPAC Name |
N-benzhydryl-2-(5,6,7,8-tetrahydroquinolin-4-yloxy)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O2/c27-23(17-28-22-15-16-25-21-14-8-7-13-20(21)22)26-24(18-9-3-1-4-10-18)19-11-5-2-6-12-19/h1-6,9-12,15-16,24H,7-8,13-14,17H2,(H,26,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPNPVHLGVUWLJZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC=CC(=C2C1)OCC(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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